![molecular formula C23H15O4- B14317557 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate CAS No. 105578-65-2](/img/structure/B14317557.png)
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate group through a methoxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate typically involves the reaction of phenanthrene-9-methanol with benzoic acid derivatives under esterification conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-methanol and benzoic acid.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}benzoate
- 2-{[(Anthracen-9-yl)methoxy]carbonyl}benzoate
Uniqueness
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
105578-65-2 |
|---|---|
Molecular Formula |
C23H15O4- |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(phenanthren-9-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C23H16O4/c24-22(25)20-11-5-6-12-21(20)23(26)27-14-16-13-15-7-1-2-8-17(15)19-10-4-3-9-18(16)19/h1-13H,14H2,(H,24,25)/p-1 |
InChI Key |
BHEBYIAVWAZQOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COC(=O)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


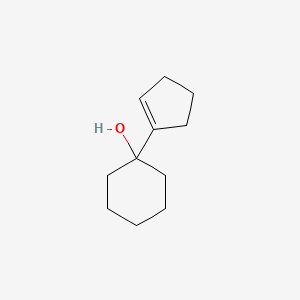
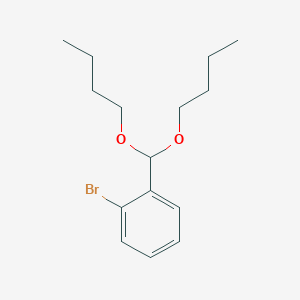
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
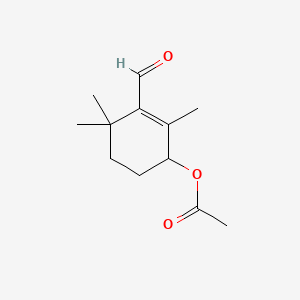

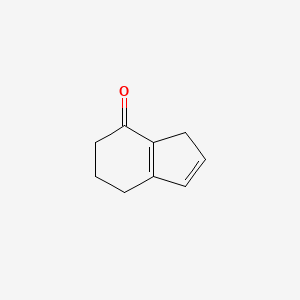
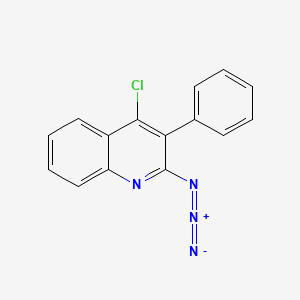
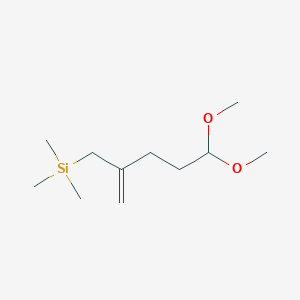
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
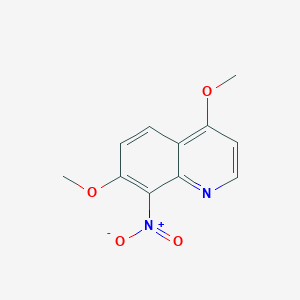

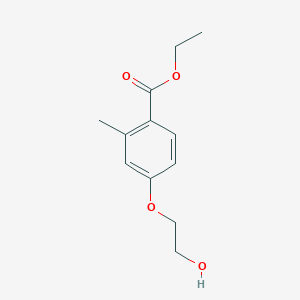
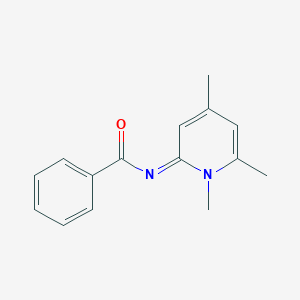
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
